3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580867
InChI: InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
SMILES: COC(=O)C1=C(C2=C(O1)C=CC=C2F)N
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13580867

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester -

Specification

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name methyl 3-amino-4-fluoro-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Standard InChI Key XBZVPFZYCSULSQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(O1)C=CC=C2F)N
Canonical SMILES COC(=O)C1=C(C2=C(O1)C=CC=C2F)N

Introduction

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is a complex organic compound featuring a benzofuran ring system. It is classified as an amino acid derivative, specifically a substituted benzofuran carboxylic acid, due to the presence of an amino group, a fluoro substituent, and a carboxylic acid methyl ester functional group. These functional groups contribute to its unique chemical properties and biological activities .

Key Characteristics:

  • CAS Number: 1822818-28-9

  • Molecular Formula: C10H8FNO3

  • Molecular Weight: 209.18 g/mol

Synthesis Methods

The synthesis of 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester typically involves multi-step reactions. While specific detailed methods for this compound are not widely documented, similar benzofuran derivatives can be synthesized using rapid room-temperature methods involving metal carbonates like Cs2CO3 in dimethylformamide (DMF) .

Synthesis Overview:

  • Starting Materials: Typically involve precursors such as 2-hydroxybenzonitriles and 2-bromoacetophenones.

  • Reaction Conditions: Careful control of temperature and time is crucial for optimizing yields and purity.

  • Catalysts/Reagents: Metal carbonates like Cs2CO3 are effective bases in DMF for rapid synthesis.

Biological Activities and Potential Applications

While the exact mechanism of action for 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is not fully understood, it is believed to interact with specific biological targets such as enzymes or receptors. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Potential Applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery.

  • Biological Research: Useful in studying interactions with biological targets.

Research Findings and Future Directions

Further research is needed to elucidate the pharmacodynamics of 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester. Studies focusing on its interactions with biological targets will provide insights into its action mechanisms and potential therapeutic applications.

Future Research Directions:

  • Pharmacodynamic Studies: Investigate interactions with enzymes and receptors.

  • Structural Modifications: Explore modifications to enhance biological activity.

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